molecular formula C21H17NO3 B14253338 4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile CAS No. 400024-22-8

4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile

Cat. No.: B14253338
CAS No.: 400024-22-8
M. Wt: 331.4 g/mol
InChI Key: KSHSMXAEOUBKLJ-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile is an organic compound with a complex structure that includes hydroxy, methoxy, and benzonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile typically involves the reaction of 2-hydroxyphenyl and 4-methoxyphenyl derivatives under specific conditions. One common method includes the use of a base to deprotonate the hydroxy group, followed by a nucleophilic substitution reaction with a benzonitrile derivative. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile is unique due to its combination of hydroxy, methoxy, and benzonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role .

Properties

CAS No.

400024-22-8

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

4-[(2-hydroxyphenyl)-(4-methoxyphenyl)methoxy]benzonitrile

InChI

InChI=1S/C21H17NO3/c1-24-17-12-8-16(9-13-17)21(19-4-2-3-5-20(19)23)25-18-10-6-15(14-22)7-11-18/h2-13,21,23H,1H3

InChI Key

KSHSMXAEOUBKLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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